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(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile
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Overview
Description
(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile is an organic compound that features a furan ring substituted with a bromine atom at the 5-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of furan using molecular bromine in a solvent like dichloromethane . The resulting 5-bromofuran is then subjected to a series of reactions to introduce the amino and nitrile groups, often involving intermediates such as 5-bromofuran-2-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like PhI(OAc)2 in combination with TEMPO are used for the oxidation of amines.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of nitriles.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing phosphorylation of tyrosine residues on target proteins . This inhibition disrupts signal transduction pathways that regulate cell proliferation, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carboxylic acid: Similar structure but lacks the amino and nitrile groups.
4,5-Dibromofuran-2-carboxylic acid: Contains an additional bromine atom.
5-Hydroxymethylfurfurol: Contains a hydroxymethyl group instead of the amino and nitrile groups.
Uniqueness
(S)-3-Amino-3-(5-bromofuran-2-yl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the furan ring. This combination of functional groups provides versatility in chemical reactions and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromofuran-2-yl)propanenitrile |
InChI |
InChI=1S/C7H7BrN2O/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5H,3,10H2/t5-/m0/s1 |
InChI Key |
MOWOXGPPGXNNSV-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@H](CC#N)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC#N)N |
Origin of Product |
United States |
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